Regioisomeric Differentiation: 3-Thienyl vs. 2-Thienyl Substitution Pattern Confers Distinct Chemical Identity Despite Isomeric Relationship
The target compound (CAS 2034516-92-0) and its 2-thienyl regioisomer (CAS 1421474-68-1) share the identical molecular formula (C18H17NO2S) and molecular weight (311.4 g/mol) but are differentiated by the thiophene attachment point. The 3-thienyl isomer places the sulfur atom meta to the hydroxypropyl attachment, while the 2-thienyl isomer places it ortho. This positional difference alters the electron density distribution on the thiophene ring: the 3-position is electron-rich relative to the 2-position in electrophilic substitution reactions, and the steric environment around the hydroxyl-bearing chiral center differs between the two regioisomers . In crystallographically characterized naphthamide-VEGFR-2 complexes, the terminal aryl group occupies a hydrophobic back pocket where regioisomeric geometry directly influences binding affinity, with analogous positional isomer shifts producing changes in IC50 values of 5- to 50-fold [1].
| Evidence Dimension | Thiophene attachment position and resulting electronic/steric profile |
|---|---|
| Target Compound Data | Thiophen-3-yl (sulfur meta to attachment); InChI Key: PSQJGORSWXFLMA-UHFFFAOYSA-N; SMILES: O=C(NCCC(O)c1ccsc1)c1cccc2ccccc12 |
| Comparator Or Baseline | Thiophen-2-yl isomer (CAS 1421474-68-1; sulfur ortho to attachment); InChI Key differs; SMILES: O=C(NCCC(O)c1sccc1)c1cccc2ccccc12 |
| Quantified Difference | Isomeric relationship; no direct co-assay data available. In related naphthamide VEGFR-2 inhibitor series, positional isomer changes on terminal aryl groups have produced 5- to 50-fold IC50 shifts [1]. |
| Conditions | Structural comparison based on CAS registry, SMILES, and InChI Key differentiation. Class-level SAR inference from naphthamide VEGFR-2 inhibitor literature (J Med Chem 2008). |
Why This Matters
Researchers performing target-focused SAR campaigns cannot substitute the 2-thienyl isomer for the 3-thienyl form without introducing an uncontrolled regioisomeric variable that may alter target engagement, as demonstrated in analogous naphthamide kinase inhibitor series.
- [1] Weiss MM, Harmange J-C, Polverino AJ, et al. Evaluation of a Series of Naphthamides as Potent, Orally Active Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase Inhibitors. J Med Chem. 2008;51(6):1668-1680. Table 3: positional isomer SAR on terminal aryl groups. doi:10.1021/jm701098w View Source
